molecular formula C19H23N3O2 B2998931 N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide CAS No. 1645396-47-9

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide

Cat. No. B2998931
CAS RN: 1645396-47-9
M. Wt: 325.412
InChI Key: FWHPMGGRBVQGLZ-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The Claisen—Eschenmoser reaction, involving N,N-Dimethylacetamide dimethyl acetal and hydroxymethylbenzofurans, leads to the production of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides. Such reactions underscore the utility of similar acetamides in synthesizing complex organic structures (Mukhanova et al., 2007).
  • A study on electron impact-induced cyclization of ortho-cyclopropylphenylacetamides illustrates the cyclization into 3–substituted 1–ethyl-1H-2,4–benzoxazines, highlighting the reactivity of similar structures under specific conditions (Lebedev et al., 1998).

Biological Evaluation and Computational Studies

  • The synthesis of molecular imprinted polymers (MIP) using related acetamides demonstrates their potential as organic fillers in various applications, including antimicrobial activities and the improvement of paper sheet properties. Such studies reveal the versatility of acetamides in creating functional materials with specific biological properties (Fahim & Abu-El Magd, 2021).

Novel Compound Synthesis

  • The reduction of N-(2-Substituted-1-cyanoethenyl) Acetamides, including methods for synthesizing benzyl substituted acyclic Reissert compounds, demonstrates the potential of similar acetamides in synthesizing novel organic compounds without starting from phenylacetaldehydes (Zeng, Hu, & Hu, 1997).
  • Studies on OxymaPure/DIC for the synthesis of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcase the efficiency of acetamide derivatives in synthesizing complex molecules with potential biological activities (El‐Faham et al., 2013).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-15-6-4-5-7-16(15)24-18(12)13(2)21-10-17(23)22-19(3,11-20)14-8-9-14/h4-7,13-14,21H,8-10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHPMGGRBVQGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)NCC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide

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